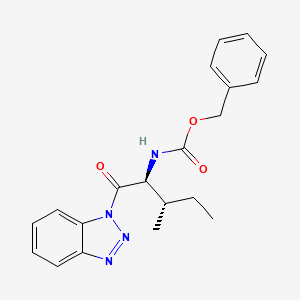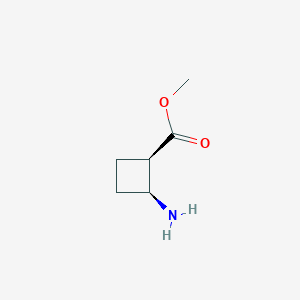
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate
Descripción general
Descripción
Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate, commonly known as MACC, is a chiral cyclic amino acid derivative that has been widely studied in the field of chemical and biological research. The compound is known for its unique structure and potential therapeutic applications, making it a subject of interest for researchers across various disciplines.
Aplicaciones Científicas De Investigación
Stereodivergent Synthesis and β-Dipeptides Formation
Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate serves as a key intermediate in the stereodivergent synthesis of novel β-dipeptides. Research demonstrated the efficient synthesis of this compound and its utility in producing enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. These β-dipeptides are notable for being the first β-amino acid oligomers containing two directly linked cyclobutane residues, highlighting the compound's significance in advancing peptide chemistry (Izquierdo et al., 2002).
Synthesis and Characterization
Further exploration into the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids has been conducted, showcasing methods to prepare these compounds in high enantiomeric excess. The construction of the cyclobutane ring via a [2+2] photocycloaddition reaction represents a pivotal step in these syntheses, underscoring the versatility and potential of cyclobutane amino acids in synthetic organic chemistry (Gauzy et al., 2004).
Structural Insights and Peptide Folding
Research into the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid derivatives has provided insights into their backbone flexibility and the impact of the cyclobutane ring on peptide structure. Quantum mechanical calculations and force-field parameters developed for molecular dynamics simulations have shed light on the restricted conformational space of these amino acids, which is crucial for designing peptidomimetics with predefined structural features (Casanovas et al., 2006).
Application in Tumor Imaging
The compound has found application in the development of tumor imaging agents, particularly for PET and SPECT imaging of amino acid transporters (AATs) in various cancers. The synthesis and biological properties of radiohalogenated analogs targeting the increased expression of AATs by tumor cells illustrate the potential of this compound derivatives in clinical diagnostics (Goodman et al., 2018).
Folding and Self-Assembly in β-Oligomers
The folding and self-assembling behavior of β-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid have been extensively studied. These investigations reveal that such oligomers preferentially adopt a strand-type conformation in solution, facilitated by intra-residue hydrogen bonding. This property enables the oligomers to self-assemble into nano-sized fibers and, in some cases, form gels, offering intriguing possibilities for the development of novel biomaterials (Torres et al., 2010).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to interact with various proteins and receptors, influencing their function .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been found to induce various cellular responses, depending on their specific targets and mode of action .
Action Environment
The action of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall pharmacological effect.
Propiedades
IUPAC Name |
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHXOVKGKHSNDO-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3079558.png)
![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)
![2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3079572.png)
![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)
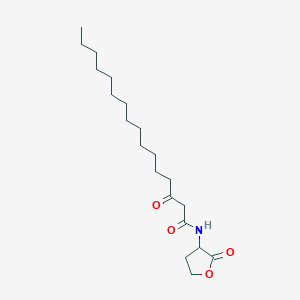

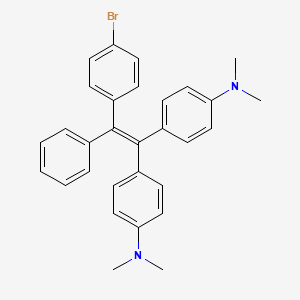
![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)
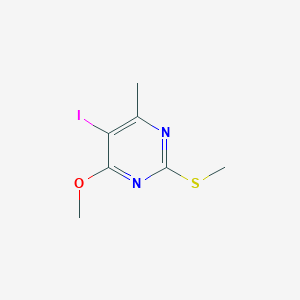
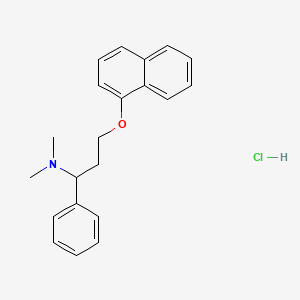

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)
